Dehydrodivanillin

Catalog No.
S601876
CAS No.
2092-49-1
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrodivanillin

CAS Number

2092-49-1

Product Name

Dehydrodivanillin

IUPAC Name

3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-8,19-20H,1-2H3

InChI Key

NSTQUZVZBUTVPY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O

Solubility

Practically insoluble to insoluble in water; soluble in benzyl alcohol
Soluble (in ethanol)

Synonyms

5,5’-Bivanillin; 5,5’-Diformyl-3,3’-dimethoxy-1,1’-biphenyl-2,2’-diol; Divanillin; NSC 16723; 6,6’-Dihydroxy-5,5’-dimethoxy[1,1’-biphenyl]-3,3’-dicarboxaldehyde; 6,6’-Dihydroxy-5,5’-dimethoxy[1,1’-biphenyl]-3,3’-dicarboxaldehyde

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O

Biological Activities

Several studies have explored the biological activities of DDV, revealing promising properties:

  • Antioxidant activity: DDV exhibits free radical scavenging activity, which helps protect cells from oxidative damage linked to various chronic diseases. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation in cell cultures and animal models [].
  • Anti-inflammatory activity: DDV has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators in cells. Studies suggest its potential in mitigating inflammatory conditions like arthritis and inflammatory bowel disease [].
  • Antifungal and antimicrobial activity: Research indicates that DDV possesses antifungal and antimicrobial properties against various pathogens. Studies have reported its effectiveness against fungal strains and bacteria, suggesting its potential application in developing new antifungal and antibacterial agents [].
  • Anticancer potential: DDV has shown promise in inhibiting the growth and proliferation of cancer cells in certain studies. However, further research is needed to understand the underlying mechanisms and potential therapeutic applications [].

Dehydrodivanillin, chemically known as 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, is a dimeric compound derived from vanillin. It is characterized by its unique structure, which consists of two benzene rings linked by a carbon-carbon bond and functional groups that include hydroxyl and methoxy groups. This compound is primarily found in trace amounts in vanilla pods and is also a product of lignin degradation in various biological systems .

The primary focus of dehydrodivanillin research revolves around its antioxidant properties. The presence of the two aldehyde groups in its structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage []. However, the detailed mechanism of action within biological systems needs further investigation.

That are significant for its transformation and utility:

  • Reduction Reactions: Dehydrodivanillin can be enzymatically converted to vanillin through reduction processes facilitated by specific microorganisms .
  • Oxidation Reactions: The presence of aldehyde groups allows for oxidation to form carboxylic acids or other derivatives.
  • Condensation Reactions: Under certain conditions, dehydrodivanillin can participate in condensation reactions leading to the formation of larger oligomers or polymers .

Research indicates that dehydrodivanillin exhibits various biological activities:

  • Antimicrobial Properties: It has shown potential antimicrobial effects against certain bacteria and fungi.
  • Antioxidant Activity: The compound possesses antioxidant properties, which can help in scavenging free radicals and protecting cells from oxidative stress.
  • Metabolism: Dehydrodivanillin can be metabolized by anaerobic bacteria, highlighting its potential role in bioremediation and environmental applications .

Several synthesis methods have been developed for dehydrodivanillin:

  • Chemical Synthesis: Traditional organic synthesis techniques can yield dehydrodivanillin from vanillin through specific reaction pathways involving oxidation and condensation.
  • Biological Synthesis: Microbial fermentation processes can convert lignin-derived substrates into dehydrodivanillin, showcasing a sustainable approach to its production .
  • Polymerization Techniques: Recent studies have focused on synthesizing dehydrodivanillin-based polymers, which exhibit unique optical properties suitable for electronic applications .

Dehydrodivanillin has diverse applications across various fields:

  • Food Industry: Used as a flavoring agent due to its aromatic properties.
  • Materials Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to their fluorescence characteristics .
  • Pharmaceuticals: Investigated for potential therapeutic applications owing to its biological activities.

Interaction studies have revealed important insights into how dehydrodivanillin interacts with biological systems:

  • Microbial Interactions: Studies have shown that certain anaerobic bacteria can effectively degrade dehydrodivanillin, suggesting its role in microbial metabolism and potential environmental applications .
  • Enzymatic Conversions: Research indicates that specific enzymes can facilitate the conversion of dehydrodivanillin to vanillin, which may have implications for biotechnological applications in flavor production .

Several compounds share structural similarities with dehydrodivanillin. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
VanillinC8H8O3Primary flavor compound found in vanilla; simpler structure.
DivanillinC16H14O6Dimer of vanillin; similar but has additional functional groups.
LigninComplex polymerNatural polymer; significantly larger and more complex than dehydrodivanillin.
EugenolC10H12O3Found in clove oil; similar aromatic properties but different functional groups.

Dehydrodivanillin stands out due to its unique dimeric structure and the presence of multiple functional groups that enhance its reactivity and potential applications compared to these similar compounds.

Physical Description

White solid; Fruity vanilla aroma

XLogP3

1.7

UNII

29PYY1H4BT

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2092-49-1

Wikipedia

Divanillin

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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